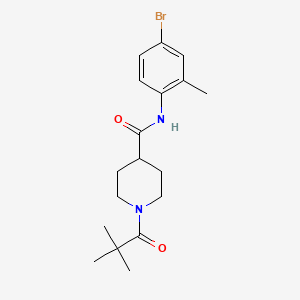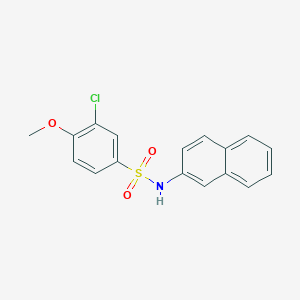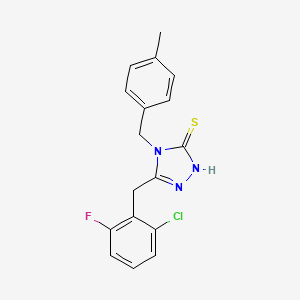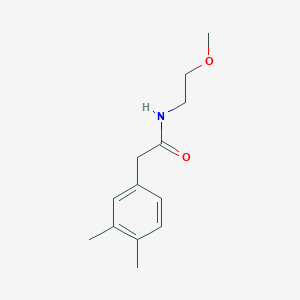
N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide involves several key steps, starting from 4-arylamino-4-piperdinecarboxylic acids as the initial materials. These acids are utilized to prepare alpha-amino esthers, ethers, and ketones through various synthetic approaches. The presence of suitable substitution on both nitrogen atoms significantly enhances the compound's analgesic properties (Van Daele et al., 1976).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through the study of analogues, highlighting the importance of hydrogen bonding in determining its configuration and stability. For example, enaminones with similar bromophenyl and piperidinyl groups exhibit specific intra- and intermolecular hydrogen bonding patterns, which contribute to their stability and reactivity (Balderson et al., 2007).
Chemical Reactions and Properties
N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide participates in a variety of chemical reactions, indicative of its reactive nature. Its structure allows for nucleophilic displacement reactions, as demonstrated in the synthesis of PET radiotracers, where nucleophilic substitution of a bromide with [18F]fluoride is a critical step (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and crystalline structure, are closely related to its molecular configuration. For instance, compounds with piperidine and bromophenyl groups have been shown to form specific crystalline structures stabilized by hydrogen bonding and C-H…π interactions, which could be analogous to the compound (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties of N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, such as reactivity with different chemical agents and stability under various conditions, can be inferred from related studies. The compound's reactivity towards nucleophilic substitution, as well as its potential interactions with biological molecules, suggests a broad range of chemical behaviors that merit further investigation (Gawell, 2003).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound's role in synthesis is pivotal for creating a wide range of derivatives with potential therapeutic applications. For example, the study on the synthesis and evaluation of oximino-piperidino-piperidine amides highlights the compound's utility in developing CCR5 receptor antagonists with potent anti-HIV activity. This showcases the compound's versatility as a building block for antiviral agents (Palani et al., 2002).
Biological Evaluation
The anti-acetylcholinesterase (anti-AChE) activity of certain piperidine derivatives, including those related to N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, has been studied. These compounds have shown promise in the treatment of conditions like Alzheimer's disease due to their potent inhibitory effects on AChE, underscoring the therapeutic potential of piperidine-based compounds (Sugimoto et al., 1990).
Pharmacological Applications
Further, the exploration of pyrazole derivatives as cannabinoid receptor antagonists provides insights into the potential use of N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide derivatives in developing treatments for conditions influenced by the endocannabinoid system. This research emphasizes the significance of structural modifications for enhancing receptor affinity and selectivity, offering a pathway for the creation of new therapeutic agents (Lan et al., 1999).
Analytical and Methodological Developments
Moreover, the compound's utility extends to the development of analytical methods, as seen in the synthesis and characterization of polyamides containing pendant pentadecyl chains. Such studies contribute to the advancement of polymer chemistry, providing novel materials with potential industrial applications (More et al., 2010).
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O2/c1-12-11-14(19)5-6-15(12)20-16(22)13-7-9-21(10-8-13)17(23)18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGPZRSMZJNMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4584255.png)


![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-phenylglycinamide](/img/structure/B4584282.png)
![1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4584290.png)

![3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B4584307.png)
![1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)
![1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4584339.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)

![butyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4584357.png)